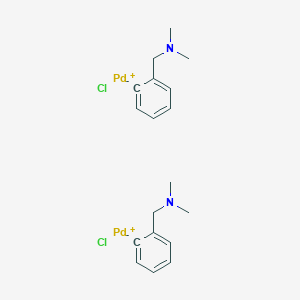
chloropalladium(1+);N,N-dimethyl-1-phenyl-methanamine
説明
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields.
特性
CAS番号 |
18987-59-2 |
|---|---|
分子式 |
C18H24Cl2N2Pd2 |
分子量 |
552.1 g/mol |
IUPAC名 |
bis(N,N-dimethyl-1-phenylmethanamine);bis(palladium(2+));dichloride |
InChI |
InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChIキー |
RYOPVFUGUFDYKP-UHFFFAOYSA-L |
正規SMILES |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.[Cl-].[Cl-].[Pd+2].[Pd+2] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium typically involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This process is promoted by 1-butyl-3-methylimidazolium chloride under atmospheric pressure . The reaction mechanism involves the formation of imine and two reaction intermediates through the coupling reaction of carbon dioxide with benzaldehyde and benzylamine in the presence of phenyl saline .
Industrial Production Methods
While specific industrial production methods for DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium are not widely documented, the synthesis process described above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the palladium center.
Substitution: Substitution reactions involving the replacement of ligands or functional groups are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different palladium complexes, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine has numerous scientific research applications, including:
Chemistry: The compound is used in various chemical synthesis processes and catalytic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: The compound is used in industrial processes, particularly in the production of fine chemicals and materials.
作用機序
The mechanism by which DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium exerts its effects involves the interaction of the palladium center with various molecular targets. The compound can form complexes with different ligands, leading to changes in its chemical and physical properties. These interactions can affect various pathways and processes, depending on the specific application and conditions .
類似化合物との比較
Similar Compounds
Similar compounds to DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium include:
- Chloropalladium(1+);N,N-dimethyl-1-(3H-naphthalen-3-id-2-yl)methanamine
- Chloropalladium(1+);(1S)-N,N-dimethyl-1-phenylethanamine
Uniqueness
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is unique due to its specific chemical structure and the presence of the palladium center, which imparts distinct chemical and physical properties. These properties make it particularly valuable in various scientific and industrial applications, setting it apart from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


